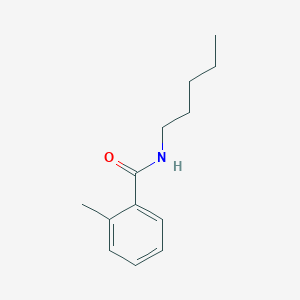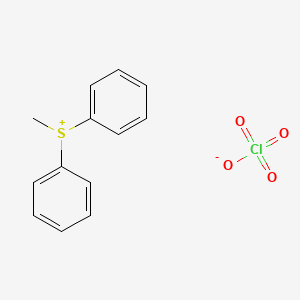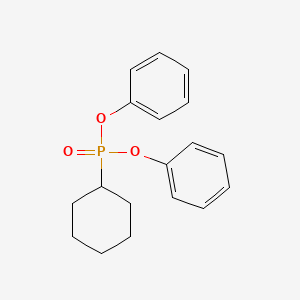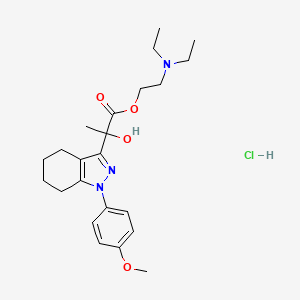
1,4-Benzenedimethanol, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedimethanol, 2,5-dimethyl- is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, featuring two methyl groups and two hydroxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedimethanol, 2,5-dimethyl- can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol. This reaction typically employs transition-metal-based homogeneous catalysts known for their ability to dehydrogenate alcohols. The reaction proceeds via a hydrogen-borrowing mechanism, resulting in the formation of higher benzylic diols .
Industrial Production Methods
Industrial production of 1,4-benzenedimethanol, 2,5-dimethyl- often involves the hydrogenative depolymerization of polyethylene terephthalate. This process yields 1,4-benzenedimethanol, which can then be further modified to introduce the methyl groups at the 2 and 5 positions .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedimethanol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields methyl-substituted derivatives.
Substitution: Results in halogenated or other functionalized benzene derivatives.
Scientific Research Applications
1,4-Benzenedimethanol, 2,5-dimethyl- has several applications in scientific research:
Polymer Chemistry: Used as a monomer or chain extender in the synthesis of polymers such as poly(6-methyl-ε-caprolactone) and hyper cross-linked polymers.
Materials Science: Employed in the preparation of sulfonated polynuclear aromatic resins and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including soluble polyphenylene and p-tolyl-methanol.
Mechanism of Action
The mechanism of action for 1,4-benzenedimethanol, 2,5-dimethyl- involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a chain extender, facilitating the formation of long polymer chains. The hydroxymethyl groups participate in condensation reactions, linking monomer units together .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedimethanol: Lacks the methyl groups at the 2 and 5 positions, resulting in different reactivity and applications.
2,5-Dimethylphenol: Contains methyl groups but lacks the hydroxymethyl groups, leading to distinct chemical properties and uses.
Uniqueness
1,4-Benzenedimethanol, 2,5-dimethyl- is unique due to the presence of both methyl and hydroxymethyl groups, which confer specific reactivity and versatility in various chemical reactions and applications. This combination of functional groups makes it particularly valuable in polymer chemistry and materials science.
Properties
CAS No. |
22530-09-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,5-dimethylphenyl]methanol |
InChI |
InChI=1S/C10H14O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
VNMZUQPYTXUYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)





![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)



